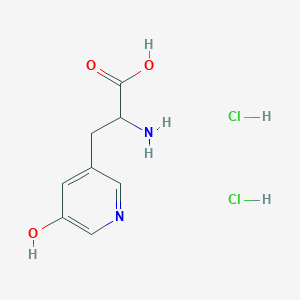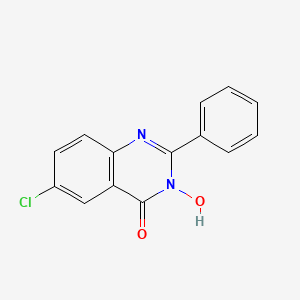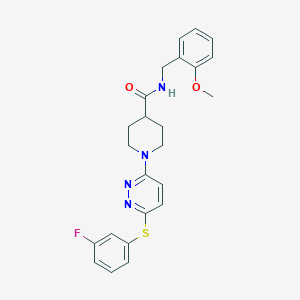
1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25FN4O2S and its molecular weight is 452.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Derivatives
- Researchers have synthesized various novel compounds using a similar structural framework to that of 1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide. These compounds, including derivatives such as benzodifuranyl, thiazolopyrimidines, and 1,3,5-triazines, have shown promising anti-inflammatory and analgesic properties. The compounds demonstrated significant inhibition of cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2), with notable analgesic and anti-inflammatory activities, suggesting a potential for medical applications in pain management and inflammation reduction (Abu‐Hashem et al., 2020).
Antimicrobial and Antituberculosis Activity
- A series of compounds sharing a similar structural motif have been designed and synthesized, demonstrating significant activity against Mycobacterium tuberculosis. These compounds were synthesized from aryl thioamides and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and antituberculosis activity. One of the compounds showed promising activity against all tests with notable inhibition of MTB DNA gyrase, indicating its potential as a therapeutic agent against tuberculosis (Jeankumar et al., 2013).
Cancer Research and Radiotracer Development
- In cancer research, analogous compounds have been identified as potent and selective Met kinase inhibitors. These compounds, through structural modification, have shown improved enzyme potency and aqueous solubility, leading to enhanced kinase selectivity. One such analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, highlighting its potential as a therapeutic agent in cancer treatment (Schroeder et al., 2009).
- Similarly, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a radiotracer, demonstrates the potential of these compounds in studying CB1 cannabinoid receptors in the animal brain through positron emission tomography. This indicates the compound's utility in neurological research and its potential in the development of diagnostic tools or treatments related to the endocannabinoid system (Katoch-Rouse & Horti, 2003).
Structural and Electronic Properties
- The structural and electronic properties of similar compounds have been explored through crystal structures and ab initio molecular-orbital calculations. These studies provide insights into the inclination of the phenyl ring, the delocalization of the piperidine nitrogen lone pair, and the critical orientation for the piperidine-like group. Understanding these properties is crucial for the development of new pharmaceuticals and materials with specific electronic characteristics (Georges et al., 1989).
Eigenschaften
IUPAC Name |
1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2S/c1-31-21-8-3-2-5-18(21)16-26-24(30)17-11-13-29(14-12-17)22-9-10-23(28-27-22)32-20-7-4-6-19(25)15-20/h2-10,15,17H,11-14,16H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEVMGJISOBPJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)SC4=CC=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
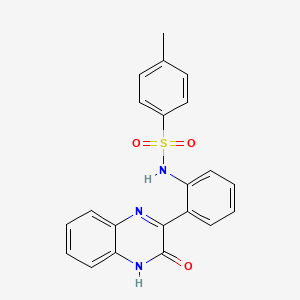

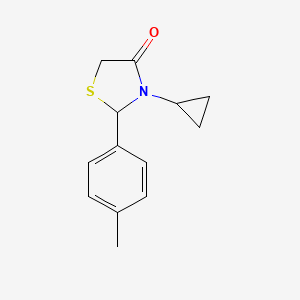
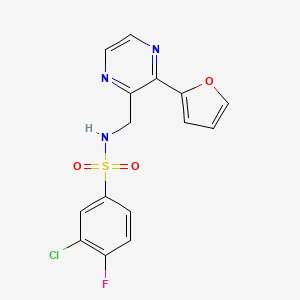
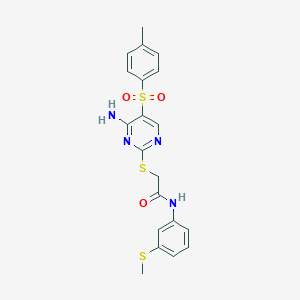

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)
![methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2371083.png)




